molecular formula C5H4N6O3 B2653883 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide CAS No. 161155-34-6

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide

Cat. No.: B2653883
CAS No.: 161155-34-6
M. Wt: 196.126
InChI Key: YXZYICXETWOIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide is a fused heterocyclic compound featuring a pyrazolo-pyrazole backbone with a nitro group at the 6-position and a carboxamide substituent at the 3-position. This structure confers unique energetic and physicochemical properties, making it a candidate for high-energy materials (HEMs). Recent studies highlight its role in synthesizing insensitive ionic salts, such as 4,5-diamino-3-(6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazol-3-yl)-4H-1,2,4-triazole (compound 5), and its ionic derivative 6, which exhibits low mechanical sensitivity (FS >360 N, IS >40 J) while maintaining detonation performance comparable to RDX (detonation velocity ~8,750 m/s) . The carboxamide group enhances stability and hydrogen-bonding interactions, critical for reducing sensitivity in HEMs .

Properties

IUPAC Name

3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3/c6-4(12)2-1-3(9-8-2)5(10-7-1)11(13)14/h(H2,6,12)(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYICXETWOIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=NN2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-nitropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles or other functionalized pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Pyrazole derivatives, including 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide, have shown promising antibacterial and antifungal activities. A review indicated that pyrazole derivatives exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial enzymes, potentially disrupting their function.
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from pyrazole scaffolds have been tested against human cancer cell lines, showing significant cytotoxic effects. Some derivatives demonstrated IC50_{50} values as low as 0.01 µM against various cancer types, indicating strong antiproliferative activity . The mechanisms of action often involve inhibition of specific kinases or pathways critical for cancer cell survival.
  • Anti-inflammatory Effects :
    • The compound has also been evaluated for anti-inflammatory activity. Studies have reported that certain pyrazole derivatives exhibit high selectivity for cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. The selectivity index of some compounds was found to be superior to established anti-inflammatory medications . This suggests that this compound could be developed into a therapeutic agent with reduced side effects compared to traditional NSAIDs.

Energetic Applications

Recent studies have explored the potential of pyrazole-based compounds as energetic materials due to their high nitrogen content and favorable detonation properties. The structural characteristics of this compound may contribute to its performance in this area:

  • Detonation Properties : Research indicates that pyrazolo compounds can form cocrystals with enhanced stability and sensitivity compared to conventional explosives . This opens avenues for applications in military and industrial explosives where safety and performance are critical.

Summary of Findings

Application AreaKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for further development.
AnticancerSignificant cytotoxicity against various cancer cell lines; mechanisms involve kinase inhibition.
Anti-inflammatoryHigh selectivity for COX-2; potential for reduced side effects compared to traditional NSAIDs.
Energetic MaterialsHigh nitrogen content; favorable detonation properties; potential applications in explosives.

Mechanism of Action

The mechanism of action of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may also modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in High-Energy Materials

a. 1,4-Bis(dinitromethyl)-3,6-dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole ()
This derivative replaces the carboxamide with dinitromethyl groups, significantly increasing nitro content. While this elevates detonation velocity (estimated >9,000 m/s), it also raises mechanical sensitivity (FS <200 N, IS <20 J), limiting practical use. In contrast, 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide achieves a balance between performance and safety due to its carboxamide stabilization .

b. Ionic Salt 6 () Derived from compound 5, this salt retains the nitro-pyrazole core but incorporates an amino-triazole moiety. It demonstrates superior insensitivity (FS >360 N, IS >40 J) while matching RDX’s detonation performance. The ionic nature reduces friction sensitivity, a key advantage over non-ionic analogs .

Functional Group Analogs in Medicinal Chemistry

7-Bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide () This compound shares the carboxamide group but replaces the nitro group with a bromothiophene-thiopyran system. It acts as an EGFR tyrosine kinase inhibitor, highlighting how substituent variation shifts application from explosives to pharmaceuticals. The absence of nitro groups reduces reactivity, favoring bioactivity over detonation .

Performance vs. Conventional HEMs

Compared to RDX, this compound-based salts (e.g., compound 6 ) offer similar detonation velocities but improved safety metrics (Table 1). This contrasts with HMX, which has higher detonation velocity (>9,100 m/s) but significantly lower safety thresholds (FS ~120 N, IS ~7 J) .

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound FS (N) IS (J) Detonation Velocity (m/s) Application
This compound (Ionic Salt 6) >360 >40 ~8,750 Insensitive HEMs
1,4-Bis(dinitromethyl)-3,6-dinitro analog <200 <20 >9,000* High-velocity HEMs
RDX 120 7.4 8,750 Conventional explosive
HMX 120 7.0 9,100 Military explosives
7-Bromo-thiopyrano-pyrazole-3-carboxamide N/A N/A N/A Pharmaceutical (EGFR inhibitor)

*Estimated based on nitro content .

Biological Activity

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C5_5H5_5N5_5O3_3
  • Molecular Weight : 197.11 g/mol
  • CAS Number : 135479751

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, in a study involving a series of pyrazole compounds, this compound demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested at various concentrations, showing effective results comparable to established anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–85%76–93%
Dexamethasone76% (1 µM)86% (1 µM)

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains and fungi. For example, it showed promising results against E. coli and Aspergillus niger, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

In cancer research, pyrazole derivatives have been investigated for their antiproliferative effects. The compound was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), with growth inhibitory concentrations in the low micromolar range .

Cell LineGI50_{50} (µM)
MCF-74.19
PC35.6

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of MAPK Pathways : Molecular docking studies suggest that this compound may inhibit key mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and cancer progression .
  • Cytokine Modulation : The modulation of cytokine production suggests a mechanism where the compound can downregulate inflammatory pathways effectively.

Case Studies

A notable study involved the administration of 6-nitro derivatives in animal models with induced inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide, and how can intermediates be characterized?

A common approach involves cyclocondensation of nitro-substituted pyrazole precursors with carboxamide derivatives under controlled conditions. For example, nitration of pyrazole intermediates followed by carboxamide functionalization via coupling reactions (e.g., using EDCI/HOBt) is a validated method. Intermediates should be characterized by 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%). Thermal stability can be monitored via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Byproduct formation (e.g., diastereomers or nitro-reduction products) can be mitigated by:

  • Controlling temperature gradients (e.g., maintaining 80–100°C for nitro-group stability).
  • Using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis.
  • Employing catalytic bases like K2CO3 to enhance reaction efficiency.
    Reaction progress should be tracked via thin-layer chromatography (TLC) or LC-MS , with optimization guided by fractional factorial design .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • IR spectroscopy : Confirms nitrogroup (N–O stretch at ~1350–1520 cm<sup>−1</sup>) and carboxamide (N–H bend at ~1600 cm<sup>−1</sup>).
  • <sup>1</sup>H NMR : Diagnostic peaks include aromatic protons (δ 7.0–8.5 ppm) and dihydropyrazole NH (δ 5.5–6.5 ppm).
  • <sup>13</sup>C NMR : Carboxamide carbonyl appears at ~165–170 ppm .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to assess binding affinity. Pyrazolo[4,3-c]pyridines show ATP-competitive inhibition due to hydrogen-bond interactions with kinase catalytic domains .
  • QSAR modeling : Correlate substituent effects (e.g., nitro-group position) with activity using Gaussian 09 for quantum mechanical descriptors (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Conflicting stability profiles (e.g., hydrolysis in acidic vs. neutral media) require:

  • pH-dependent kinetic studies : Monitor degradation via UV-Vis spectroscopy at λmax 270–320 nm.
  • Mass spectrometry : Identify degradation products (e.g., nitro-reduction to amine or ring-opening).
  • Buffer screening : Use phosphate (pH 7.4) and citrate (pH 3.0) buffers to simulate physiological conditions .

Q. How can researchers design analogs to improve metabolic stability while retaining activity?

  • Isosteric replacement : Substitute the nitro group with trifluoromethyl (CF3) to reduce metabolic susceptibility while maintaining electron-withdrawing effects.
  • Prodrug approaches : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues.
  • In vitro microsomal assays : Evaluate hepatic stability using rat or human liver microsomes .

Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) with ADP-Glo™ assays to measure IC50.
  • Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., PC3 for prostate cancer) with IC50 values compared to positive controls (e.g., imatinib).
  • Western blotting : Confirm downstream target modulation (e.g., phosphorylated ERK/MAPK) .

Methodological Considerations

  • Data contradiction analysis : Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variables affecting stability or reactivity .
  • Crystallography : Solve single-crystal X-ray structures to resolve ambiguities in regiochemistry or hydrogen-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.